molecular formula C20H18N2O6 B2468581 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034564-06-0

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2468581
CAS No.: 2034564-06-0
M. Wt: 382.372
InChI Key: HNEKQWNVFIRRBR-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a 1,4-dioxin ring, which is a heterocyclic, organic, non-aromatic compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The compound’s structure includes a pyrrolidine ring and a 1,4-dioxin ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Antimicrobial Activities

Compounds related to "N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide" have been explored for their antimicrobial potentials. A study by Alhameed et al. (2019) detailed the synthesis and antimicrobial activity of novel thiazolidine-2,4-dione carboxamide derivatives. These compounds exhibited weak to moderate antibacterial and antifungal activities against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans. The methodology involved OxymaPure/N,N′-diisopropylcarbodimide coupling, highlighting a synthetic route that might be applicable to related compounds (Alhameed et al., 2019).

Antitumor Properties

Another significant area of application is in the development of antitumor agents. Lee et al. (1992) investigated dibenzo[1,4]dioxin-1-carboxamides for their in vitro and in vivo antitumor activities, demonstrating their potential as weakly binding DNA-intercalating agents. These compounds showed activity against P388 leukemia and Lewis lung carcinoma, suggesting a mechanism of action that might not involve interference with topoisomerase II alpha, potentially offering a novel approach to overcome resistance mechanisms in cancer treatment (Lee et al., 1992).

Synthetic Methodologies

Research into synthetic methodologies for constructing complex molecules incorporating the core structure of "this compound" is also noteworthy. Gabriele et al. (2006) reported on the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This study provides valuable insights into the construction of related molecular frameworks, which could be beneficial for developing new drugs with enhanced biological activities (Gabriele et al., 2006).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activity. Pyrrolidine compounds are of great interest in drug discovery, and this compound could potentially contribute to the treatment of various diseases .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c23-18-12-27-20(25)22(18)10-14(13-6-2-1-3-7-13)21-19(24)17-11-26-15-8-4-5-9-16(15)28-17/h1-9,14,17H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEKQWNVFIRRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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